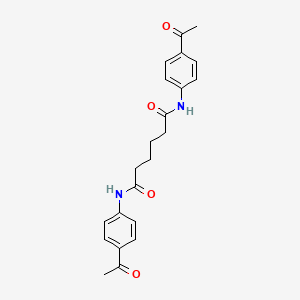![molecular formula C17H16BrN3O4S B5029393 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is commonly referred to as BAY 43-9006.
Aplicaciones Científicas De Investigación
4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth. This compound has also been investigated for its anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves the inhibition of protein kinases, which are involved in various cellular processes. Specifically, this compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. By inhibiting these kinases, 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide can effectively block cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide vary depending on the specific protein kinases that are inhibited. In cancer cells, this compound can effectively block the activity of RAF, VEGFR, and PDGFR, leading to decreased cell proliferation, angiogenesis, and tumor growth. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of various inflammatory and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases. This compound can effectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the accuracy and reliability of the experimental results.
Direcciones Futuras
There are several future directions for the research and development of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide. One area of interest is the identification of new protein kinases that can be targeted by this compound. In addition, researchers are exploring the potential of combining this compound with other drugs to enhance its efficacy and reduce its toxicity. Finally, there is a need for further investigation into the anti-inflammatory and immunomodulatory properties of this compound, which may have implications for the treatment of various inflammatory and autoimmune disorders.
Métodos De Síntesis
The synthesis of 4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves the reaction of 1-(3-bromophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with N-(4-methyl-3-nitrophenyl)benzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then reduced to obtain the final product.
Propiedades
IUPAC Name |
4-[[[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c18-12-2-1-3-13(8-12)21-16(22)9-15(17(21)23)20-10-11-4-6-14(7-5-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWUUPBLBFGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)

![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![6-methyl-7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5029399.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)